Ethyl 4-[(4-ethoxyphenyl)carbamothioyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(4-ethoxyphenyl)carbamothioyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H23N3O3S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-{[(4-ethoxyphenyl)amino]carbonothioyl}piperazine-1-carboxylate is 337.14601278 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Synthesis
Ethyl 4-{[(4-ethoxyphenyl)amino]carbonothioyl}piperazine-1-carboxylate and related compounds have been studied for their chemical properties and synthesis methods. For example, the decyclization of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates by the action of secondary amines leads to the formation of N,N′-disubstituted piperazine derivatives, showcasing the compound's reactivity and potential for creating diverse molecular structures (Vasileva et al., 2018).
Antimicrobial Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which share a core structure with ethyl 4-{[(4-ethoxyphenyl)amino]carbonothioyl}piperazine-1-carboxylate, have been investigated for their biological activities. Derivatives of these compounds have shown good to moderate antimicrobial activity against various test microorganisms, indicating potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).
Molecular Interactions and Biological Activities
The study of compounds structurally related to ethyl 4-{[(4-ethoxyphenyl)amino]carbonothioyl}piperazine-1-carboxylate can also provide insights into their interactions with biological systems. For instance, some piperazine derivatives have been synthesized and evaluated for their anticonvulsant activity, demonstrating the ability of these compounds to interact with central nervous system targets and modulate physiological responses (Pandey et al., 1980).
Novel Synthesis Methods
Innovative synthesis methods for creating derivatives of ethyl 4-{[(4-ethoxyphenyl)amino]carbonothioyl}piperazine-1-carboxylate and related compounds have been explored. Techniques such as microwave-assisted synthesis and one-pot three-component synthesis have been applied to generate new molecules, highlighting the versatility and adaptability of these chemical frameworks in drug discovery and development processes (Mermer et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[(4-ethoxyphenyl)carbamothioyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-3-21-14-7-5-13(6-8-14)17-15(23)18-9-11-19(12-10-18)16(20)22-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKDEZLVYJGKBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.